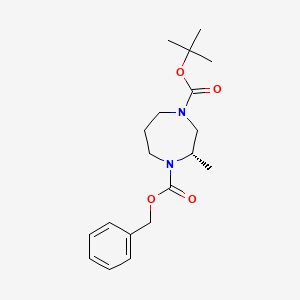

(S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate

描述

属性

分子式 |

C19H28N2O4 |

|---|---|

分子量 |

348.4 g/mol |

IUPAC 名称 |

1-O-benzyl 4-O-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate |

InChI |

InChI=1S/C19H28N2O4/c1-15-13-20(17(22)25-19(2,3)4)11-8-12-21(15)18(23)24-14-16-9-6-5-7-10-16/h5-7,9-10,15H,8,11-14H2,1-4H3/t15-/m0/s1 |

InChI 键 |

RKKDVFVHKGFBRD-HNNXBMFYSA-N |

手性 SMILES |

C[C@H]1CN(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

规范 SMILES |

CC1CN(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the diazepane ring. This can be achieved through the reaction of diamines with diesters under acidic or basic conditions.

Introduction of Substituents: The benzyl, tert-butyl, and methyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids as catalysts.

Stereochemical Control: The (S)-configuration is achieved through the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

(S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents into the diazepane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

(S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of (S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, it may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.

相似化合物的比较

Enantiomeric Pair: (R)- vs. (S)-Enantiomers

The (R)-enantiomer (R)-1-benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate (CAS: Not specified) is structurally analogous but differs in stereochemistry at the 5-position. Key distinctions include:

- Synthesis: The (R)-enantiomer is resolved via chiral HPLC (Chiralpak AD column) using ethanol/hexanes with 0.1% diethylamine, achieving retention times of 4.12 minutes (R) vs. 5.88 minutes (S) .

- Applications : The (R)-enantiomer is a critical intermediate in suvorexant production, whereas the (S)-enantiomer’s pharmacological profile remains less explored .

Positional Isomers: 2-Methyl vs. 5-Methyl Derivatives

The compound 1-benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate (CAS: Not specified) differs in methyl group placement (5-position vs. 2-position). This positional isomerism affects:

- Conformational Flexibility : The 2-methyl group in the target compound may impose steric hindrance, altering ring puckering and intermolecular interactions compared to the 5-methyl analog.

- Biological Activity : The 5-methyl derivative is directly linked to suvorexant’s activity, highlighting the importance of substituent positioning in receptor binding .

Substituent Variations in Diazepane Derivatives

Piperazine vs. Diazepane Analogs

1-Benzyl 4-tert-butyl (S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate (CAS: 529516-61-8) is a six-membered piperazine derivative with a cyanomethyl group. Key differences include:

- Ring Size : Piperazines (6-membered) are more rigid, whereas diazepanes (7-membered) offer conformational flexibility, impacting binding to biological targets.

- Applications : Piperazine derivatives are intermediates in PROTACs targeting oncogenic KRASG12C, contrasting with diazepanes’ use in neuropharmacology .

Piperidine and Spirocyclic Derivatives

- 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS: Not specified) introduces a ketone group, enabling nucleophilic reactions absent in the target compound .

- Spirocyclic diazepanes (e.g., 1-benzyl 4-tert-butyl(cis)-9-hydroxy-5-oxo-1,4-diaza-spiro[5.5]undecane-1,4-dicarboxylate) exhibit fused ring systems, enhancing structural complexity for kinase inhibition .

生物活性

(S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate is a complex organic compound belonging to the diazepane class, characterized by its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C19H28N2O4

- Molecular Weight : 348.44 g/mol

- IUPAC Name : 1-O-benzyl 4-O-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate

- CAS Number : 1360538-91-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Diazepane Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of Substituents : Nucleophilic substitution reactions to add benzyl, tert-butyl, and methyl groups.

- Stereochemical Control : Achieving the (S)-configuration through chiral catalysts or starting materials.

Antimicrobial Properties

Research indicates that compounds similar to (S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane have shown significant antimicrobial activity. For instance, studies have evaluated various derivatives for their efficacy against bacterial strains such as E. coli and Staphylococcus aureus. The mechanisms often involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation . The presence of the diazepane ring is thought to contribute to its interaction with biological targets.

The biological effects of (S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane are mediated through:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell survival.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of (S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate | Structure | Lower antimicrobial activity compared to (S) isomer |

| 1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane | Structure | Reduced anticancer efficacy due to lack of dicarboxylate moiety |

| 4-tert-butyl 2-methyl-1,4-diazepane | Structure | Lacks significant biological activity due to absence of benzyl group |

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives related to (S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane. For example:

常见问题

Q. What synthetic methodologies are commonly employed to prepare (S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving chiral resolution and carbamate protection . For example, enantiomers of similar diazepane dicarboxylates are separated using Chiralpak AD columns with isocratic elution (60% ethanol, 40% hexanes, 0.1% diethylamine) . Key steps include:

- Boc-protection of the diazepane core.

- Benzylation under nucleophilic conditions.

- Methylation at the 2-position using alkylating agents.

- Final purification via column chromatography or recrystallization.

Table 1 summarizes critical reaction conditions from analogous syntheses:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chiral Separation | Chiralpak AD, 60% EtOH/40% hexanes + 0.1% DEA | ~85% | |

| Boc Deprotection | HCl in methanol/water | 76-85% |

Q. How is the stereochemical configuration of the (S)-enantiomer validated?

- Methodological Answer : The (S)-configuration is confirmed via chiral HPLC coupled with polarimetry or X-ray crystallography . For example, analytical chiral chromatography (Chiralpak AD column, 0.46 cm × 25 cm) resolves enantiomers with retention time differences (e.g., 4.12 min for (R) vs. longer retention for (S)) . HRMS (ESI) and NMR data (e.g., coupling constants for methyl groups) further corroborate stereochemistry .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamate linkages .

- 1H/13C NMR : Resolves benzyl aromatic protons (δ 7.2–7.4 ppm), tert-butyl singlet (δ 1.4 ppm), and methyl groups (δ 1.0–1.2 ppm) .

- HRMS (ESI) : Validates molecular weight (e.g., [M+Na]+ = 384.1649 for analogous compounds) .

- Chiral HPLC : Ensures enantiomeric purity (>98% ee) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized and validated for this compound?

Q. What stability challenges arise under acidic/basic or high-temperature conditions?

- Methodological Answer : The tert-butyl carbamate group is acid-labile , requiring careful handling in HCl or TFA-mediated deprotection (e.g., 0.5 h in HCl/methanol at 20°C) . Hydrolysis studies show:

- Base Sensitivity : Ester groups degrade under strong bases (e.g., NaOH), forming carboxylates.

- Thermal Stability : Decomposition occurs >100°C, necessitating low-temperature storage (-20°C) .

Table 2 highlights stability data for related compounds:

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| 1M HCl, 20°C | Boc deprotection | <1 h | |

| 80°C, 24 h (dry) | Ester hydrolysis | ~30% loss |

Q. How is this compound utilized as an intermediate in synthesizing complex molecules (e.g., PROTACs or orexin receptor antagonists)?

- Methodological Answer : The compound serves as a chiral building block for:

- PROTACs : The benzyl/tert-butyl groups enable orthogonal deprotection for conjugating E3 ligase binders and target warheads (e.g., via piperazine linkers) .

- Orexin Receptor Antagonists : The diazepane core mimics bioactive conformations, with the (S)-configuration enhancing binding affinity .

Example protocol: - Step 1 : Deprotect tert-butyl group with TFA.

- Step 2 : Couple via amidation/click chemistry (e.g., CuAAC with azide-functionalized partners) .

Data Contradictions and Resolutions

- Synthetic Yields : reports 59% yield for benzyl/tert-butyl piperazine derivatives, while achieves 85% for enantiomer separation. Optimize reaction stoichiometry and temperature to reconcile discrepancies .

- Stability Data : Hydrolysis rates vary between studies ( vs. 8). Conduct kinetic assays under standardized conditions (pH, solvent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。